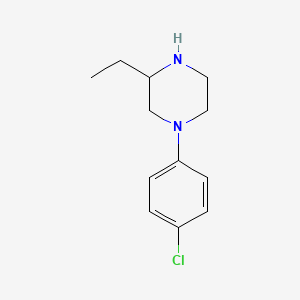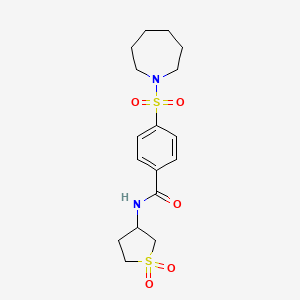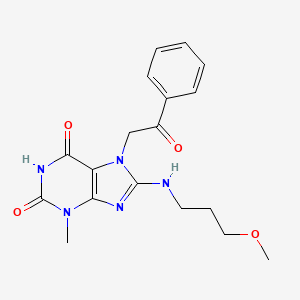
8-((3-methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((3-methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Methodologies
Research on related purine derivatives focuses on synthesizing novel compounds with potential biological activities. For instance, the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved through intramolecular alkylation, highlighting the versatility of purine derivatives in organic synthesis and the potential for generating new molecules with unique properties (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).
Antimicrobial and Antifungal Activities
Derivatives of purines have been studied for their antimicrobial and antifungal properties, indicating a potential for therapeutic use. A study on the synthesis and properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines revealed antimicrobial and antifungal activities against Staphylococcus aureus and Candida albicans, surpassing the efficacy of reference drugs like ampicillin and nistatine. This suggests that modifications to the purine structure can lead to significant biological activity, warranting further investigation into their pharmacological properties (M. Romanenko, D. Ivanchenko, et al., 2016).
Fluorescence Properties and Applications
The fluorescence properties of purine derivatives have also been explored, indicating applications in materials science and possibly in diagnostic tools. A study synthesizing phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines, and examining their fluorescence properties, demonstrates the potential for purine derivatives in developing fluorescent dyes or probes for biological and materials science applications (D. W. Rangnekar & D. D. Rajadhyaksha, 1987).
Properties
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-9-6-10-27-2)11-13(24)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMNUKDFMNFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

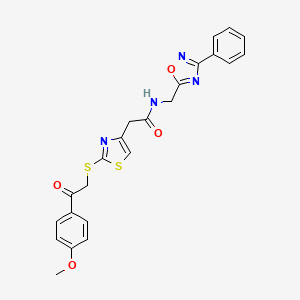
![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)
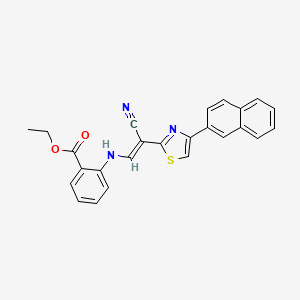
![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)
